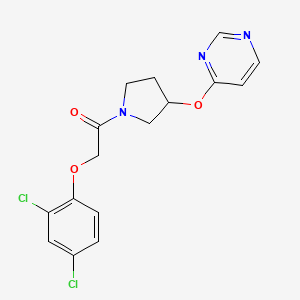![molecular formula C18H19N3O2 B2354900 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide CAS No. 339009-33-5](/img/structure/B2354900.png)
2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is known for its applications in synthetic chemistry, particularly in the synthesis of heterocyclic compounds, and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal (DMFDMA) with malonamide derivatives. The reaction is usually carried out under reflux conditions, where the mixture is heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as hydrazine, hydroxylamine, and phenylhydrazine to form derivatives like pyrazole, isoxazole, and 1-phenyl-1H-pyrazole.
Oxidation and Reduction: While specific oxidation and reduction reactions are not extensively documented, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Hydrazine: Used for the formation of pyrazole derivatives.
Hydroxylamine: Used for the synthesis of isoxazole derivatives.
Phenylhydrazine: Utilized in the formation of 1-phenyl-1H-pyrazole.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide has several scientific research applications:
Biology and Medicine: The compound and its derivatives have shown potential antibacterial, antifungal, and antioxidant activities. These properties make it a candidate for further research in drug development.
Industry: The compound’s ability to form various derivatives makes it useful in the production of materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide is not fully elucidated. its biological activities are likely due to its ability to interact with cellular targets and disrupt essential biological processes. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of active intermediates that can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide dimethyl acetal (DMFDMA): A precursor used in the synthesis of 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide.
2-(dimethylamino)ethylamine: Another compound with a similar dimethylamino functional group.
Uniqueness
This compound is unique due to its specific structure, which allows it to form a wide range of heterocyclic derivatives. This versatility makes it valuable in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-N,N'-diphenylpropanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)13-16(17(22)19-14-9-5-3-6-10-14)18(23)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZNXAWOLXLJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)
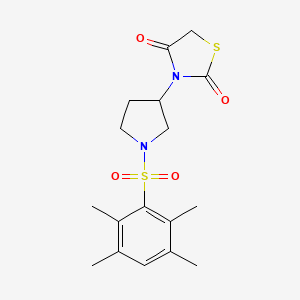
![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)
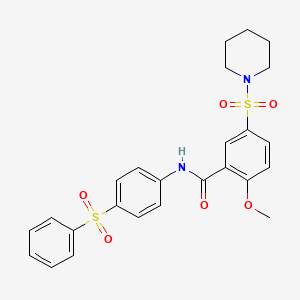

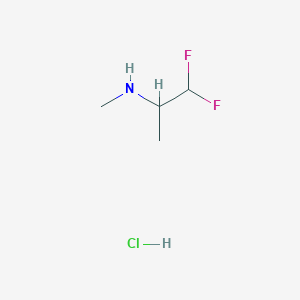
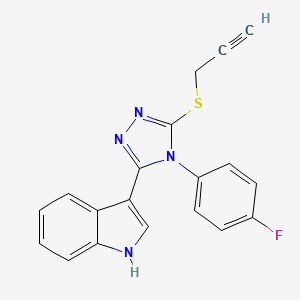
![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)
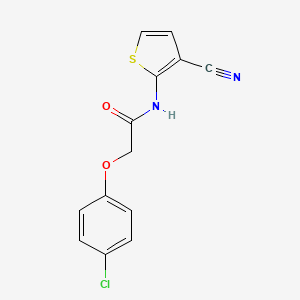
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)
